(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a complex organic compound featuring a benzyl group with two methoxy substituents and a morpholine ring linked through an ethyl chain. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
This compound can be synthesized from readily available starting materials, such as 2,5-dimethoxybenzaldehyde and morpholine derivatives. The synthesis typically involves several steps, including reduction and nucleophilic substitution reactions.
The compound belongs to the class of amines and can be categorized as an aromatic amine due to the presence of the benzyl group. It is also classified as a morpholine derivative because of the morpholine ring structure.
The synthesis of (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically follows these steps:
The molecular structure of (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can be represented as follows:
This indicates that the compound consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.
(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can participate in several chemical reactions:
The mechanism of action for (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific biological targets. The methoxy groups enhance solubility and facilitate interactions with enzymes or receptors in biological systems.
Research into specific pathways affected by this compound is ongoing, but preliminary studies suggest potential roles in receptor-ligand interactions relevant to pharmacological applications.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has diverse applications in scientific research:
The synthesis of (2,5-dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS 797027-75-9) follows a multi-step sequence that integrates reductive amination and nucleophilic substitution strategies. The core structure derives from the convergent assembly of two key precursors: 2,5-dimethoxybenzaldehyde and 2-morpholinoethylamine. The primary synthetic route begins with the preparation of 2,5-dimethoxybenzyl chloride through chloromethylation of 1,4-dimethoxybenzene under phase-transfer catalysis. As demonstrated in analogous syntheses [8], this reaction proceeds efficiently in a two-phase system using catalytic trioctylmethylammonium chloride, achieving high selectivity for the monochloromethylated product at 60-80°C with phosphorus oxychloride as the chlorinating agent. The resulting benzyl chloride intermediate exhibits enhanced electrophilicity for subsequent amination steps.
The critical amination step employs 2-morpholinoethylamine as the nucleophile, where the secondary amine attacks the benzyl chloride carbon under mild basic conditions. Optimization studies show that solvents such as anhydrous acetonitrile or dimethylformamide (DMF) improve yields to >75% compared to protic solvents (<60%), minimizing di-alkylation byproducts. The reaction typically requires 12-24 hours at 60°C with triethylamine or potassium carbonate as base [2] [3]. Post-synthesis purification presents challenges due to the compound's polar nature, necessitating chromatographic separation or recrystallization from ethanol-water mixtures to achieve >95% purity, as confirmed by HPLC analysis in commercial samples [3] [6].
Table 1: Key Parameters for Synthetic Optimization of (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
Synthetic Stage | Reaction Conditions | Traditional Yield | Optimized Yield | Critical Parameters |
---|---|---|---|---|
Benzyl Chloride Synthesis | Two-phase system (H₂O/CH₂Cl₂), PTC, 60-80°C | 65-70% | 85-90% | Temperature control, stoichiometric ratio of POCl₃ |
Reductive Amination | DMF, K₂CO₃, 60°C, 24h | 55-60% | 75-80% | Solvent polarity, anhydrous conditions |
Final Purification | Ethanol-water recrystallization | 70% purity | >95% purity | Water:ethanol ratio (3:1), cooling gradient |
Alternative pathways include reductive amination between 2,5-dimethoxybenzaldehyde and 2-morpholinoethylamine using sodium cyanoborohydride in methanol, though this method shows lower stereoselectivity and requires stringent pH control [1]. Recent innovations explore microwave-assisted synthesis to accelerate the amination step, reducing reaction times from hours to minutes while maintaining yields above 70% [6].
The spatial orientation of methoxy substituents on the benzyl ring profoundly influences the electronic and steric properties of this amine class. Comparative molecular field analysis (CoMFA) reveals that 2,5-dimethoxy substitution creates a distinctive electron-rich para-position while maintaining molecular planarity, enabling optimal engagement with biological targets. This configuration differs critically from 3,4-dimethoxy analogs, which exhibit twisted conformations that hinder target access due to steric congestion near the amine linkage [5].
Electronic distribution studies demonstrate that 2,5-dimethoxy substitution elevates the highest occupied molecular orbital (HOMO) energy (-8.92 eV) compared to 3,4-dimethoxy isomers (-9.15 eV), enhancing electron-donating capacity. This electronic profile facilitates interactions with serotoninergic receptors, as evidenced by computational docking models showing stronger binding (ΔG = -9.3 kcal/mol) of 2,5-derivatives to 5-HT₂A receptors versus 3,4-analogs (ΔG = -7.8 kcal/mol). The 2,5-configuration positions the para-methoxy oxygen at a 120° angle relative to the benzyl ring plane, creating an ideal hydrogen bond acceptor geometry absent in other substitution patterns [1] [7].
Table 2: Electronic and Steric Properties of Dimethoxybenzyl Isomers
Substitution Pattern | HOMO Energy (eV) | LUMO Energy (eV) | Dihedral Angle (°) | Calculated Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|---|
2,5-Dimethoxy | -8.92 | 0.47 | 119.5° | -9.3 |
2,4-Dimethoxy | -9.05 | 0.52 | 132.7° | -8.1 |
3,4-Dimethoxy | -9.15 | 0.56 | 148.2° | -7.8 |
2,6-Dimethoxy | -8.98 | 0.50 | 112.3° | -8.7 |
Pharmacophore mapping indicates the 2,5-dimethoxy configuration provides optimal spatial separation between the methoxy oxygen atoms (6.8 Å), matching receptor sub-site distances in monoamine targets. This precise positioning enhances binding specificity compared to 2,4-dimethoxy variants (5.2 Å separation) or asymmetrical substitutions [5] [7]. The 5-methoxy group in particular serves as a critical hydrogen bond acceptor, with methylation eliminating 90% of receptor binding activity in functional assays. These structure-activity relationships underscore the essentiality of the 2,5-pattern for precise target engagement in CNS-active analogs.
The ethylenediamine spacer connecting the morpholine ring to the benzylamine core represents a critical pharmacokinetic modulator. Systematic evaluation of chain length reveals that two-carbon linkers (n=2) maximize blood-brain barrier (BBB) penetration while maintaining aqueous solubility. Shorter methylene chains (n=1) reduce logP by 0.4 units but decrease BBB permeability 3-fold due to diminished hydrogen bonding capacity. Conversely, three-carbon homologs increase lipophilicity (logP +0.6) but accelerate hepatic clearance via cytochrome P450 3A4 oxidation [6] [10].
Morpholine N-modification significantly influences absorption characteristics. N-acetylation reduces aqueous solubility from 12.3 mg/mL to 1.7 mg/mL while extending plasma half-life from 1.8 to 4.2 hours. N-oxidation enhances polarity (cLogP -0.8) but introduces metabolic liabilities through flavin monooxygenase-mediated reduction. The unmodified morpholine demonstrates optimal balance with moderate plasma protein binding (78%) and passive permeability (Papp = 18.7 × 10⁻⁶ cm/s in Caco-2 models) [10].
Table 3: Pharmacokinetic Impact of Morpholine-Ethylene Linker Modifications
Linker Variation | logP | Aqueous Solubility (mg/mL) | Caco-2 Papp (10⁻⁶ cm/s) | Plasma t½ (h) | Metabolic Stability (% remaining) |
---|---|---|---|---|---|
-CH₂- (n=1) | 1.28 | 15.2 ± 0.3 | 5.3 ± 0.4 | 1.2 ± 0.2 | 85% |
-CH₂CH₂- (n=2) | 1.85 | 12.3 ± 0.5 | 18.7 ± 1.1 | 1.8 ± 0.3 | 78% |
-CH₂CH₂CH₂- (n=3) | 2.45 | 5.7 ± 0.2 | 22.9 ± 1.3 | 1.1 ± 0.2 | 42% |
N-Acetyl-morpholine | 0.92 | 1.7 ± 0.1 | 4.1 ± 0.3 | 4.2 ± 0.4 | 91% |
N-Oxide morpholine | 1.05 | 23.5 ± 0.6 | 2.8 ± 0.2 | 0.9 ± 0.1 | 67% |
Molecular dynamics simulations reveal that the ethylene linker maintains conformational flexibility, sampling a 110°-160° torsion angle range that facilitates target binding. Rigidification via proline incorporation or double-bond introduction restricts rotational freedom, reducing binding affinity by >50% for G-protein coupled receptors. Introduction of polar substituents (hydroxyl, carbonyl) on the ethylene bridge enhances solubility but creates metabolic vulnerability to dehydrogenase enzymes [6] [10]. Optimal pharmacokinetics are achieved with the unsubstituted ethylene spacer, providing balanced lipophilicity (clogP 1.85), topological polar surface area (35.2 Ų), and molecular weight (280.37 g/mol) that collectively comply with CNS drug space parameters.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7